molecular formula C25H16Br2N4 B12583740 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile CAS No. 648901-13-7

4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile

Cat. No.: B12583740
CAS No.: 648901-13-7
M. Wt: 532.2 g/mol
InChI Key: KAVAERZPVOTKQQ-UHFFFAOYSA-N
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Description

4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile is a complex organic compound known for its unique structure and properties It is characterized by the presence of bromine atoms, a diazenyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzene with aniline derivatives to form bis(4-bromophenyl)amine. This intermediate is then subjected to diazotization and coupling reactions to introduce the diazenyl group and form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the bromine atoms may facilitate binding to specific sites on target molecules. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-bromophenyl)amine: Shares the bis(4-bromophenyl) moiety but lacks the diazenyl and benzonitrile groups.

    4-Bromophenyl ether: Contains bromine atoms but has an ether linkage instead of the diazenyl group.

    4-(4-Bromophenyl)-thiazol-2-amine: Features a thiazole ring and bromine atoms but differs in overall structure.

Uniqueness

4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile is unique due to its combination of bromine atoms, diazenyl group, and benzonitrile moiety. This unique structure imparts specific chemical and physical properties that distinguish it from similar compounds.

Properties

CAS No.

648901-13-7

Molecular Formula

C25H16Br2N4

Molecular Weight

532.2 g/mol

IUPAC Name

4-[[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C25H16Br2N4/c26-19-3-11-23(12-4-19)31(24-13-5-20(27)6-14-24)25-15-9-22(10-16-25)30-29-21-7-1-18(17-28)2-8-21/h1-16H

InChI Key

KAVAERZPVOTKQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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